Ethyl 3-amino-4-cyanopicolinate

Description

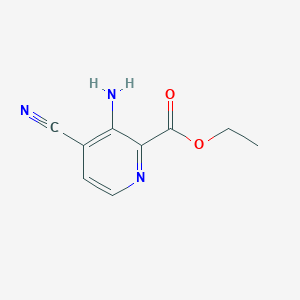

Ethyl 3-amino-4-cyanopicolinate is a heterocyclic compound featuring a picolinate backbone substituted with an amino group at position 3 and a cyano group at position 4 (Figure 1). Its cyano group contributes to electron-withdrawing properties, which may influence reactivity in nucleophilic or cyclization reactions . Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial production, stability, or demand .

Properties

IUPAC Name |

ethyl 3-amino-4-cyanopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)6(5-10)3-4-12-8/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWGALGTLJAQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625793 | |

| Record name | Ethyl 3-amino-4-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89241-94-1 | |

| Record name | Ethyl 3-amino-4-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 3-amino-4-cyanopicolinate can be synthesized through several methods. One common synthetic route involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Chemical Reactions Analysis

Ethyl 3-amino-4-cyanopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, such as pyrazoles and pyridines.

Condensation Reactions: It can react with malononitrile and ethyl cyanoacetate in the presence of bases to form polyfunctional enaminonitriles.

Common reagents used in these reactions include bases like triethylamine and sodium methoxide. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.

Scientific Research Applications

Ethyl 3-amino-4-cyanopicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyanopicolinate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their applications in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 3-amino-4-cyanopicolinate belongs to the picolinate ester family, which includes analogs with halogen, cyano, or amino substituents. Key structurally related compounds are listed below, with their distinguishing features:

Table 1: Structural and Functional Group Comparison

| Compound Name | CAS | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| This compound | 10-F612655 | 3-NH₂, 4-CN | C₉H₉N₃O₂ | Amino, cyano, ester |

| Ethyl 4-amino-3,5,6-trichloropicolinate | 91867-42-4 | 4-NH₂, 3,5,6-Cl | C₈H₇Cl₃N₂O₂ | Amino, chloro, ester |

| Methyl 4-amino-3,6-dichloropicolinate | 350601-39-7 | 4-NH₂, 3,6-Cl | C₇H₆Cl₂N₂O₂ | Amino, chloro, ester |

Key Observations :

- Substituent Position: The amino group in the target compound is at position 3, whereas chlorinated analogs (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate) feature amino groups at position 3. This positional difference alters electronic distribution and steric effects, impacting reactivity .

- Functional Groups: Cyano (CN) groups are stronger electron-withdrawing groups than chloro (Cl), making the target compound more reactive in polar reactions. Chlorinated analogs exhibit greater lipophilicity, enhancing their bioactivity in agrochemical applications .

Physicochemical Properties

- Solubility: The cyano group in this compound increases polarity compared to chlorinated analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Stability: Chlorinated compounds exhibit superior thermal and hydrolytic stability, whereas cyano groups may degrade under harsh conditions, limiting shelf life .

Research Findings and Implications

- Bioactivity: Chlorinated picolinates show higher fungicidal and herbicidal activity compared to cyano derivatives, as chloro substituents enhance membrane permeability and target binding .

- Market Trends: The agrochemical industry favors chlorinated picolinates due to their efficacy and regulatory acceptance. Cyano derivatives like this compound remain niche research tools .

Biological Activity

Ethyl 3-amino-4-cyanopicolinate is a compound of interest due to its potential biological activities, including its role in medicinal chemistry and as a precursor in various synthetic pathways. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a cyano group at the 3 and 4 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 164.16 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially affecting fatty acid mobilization and glucose metabolism .

- Interaction with Biological Targets : The binding affinity of this compound to various proteins may lead to alterations in enzymatic activity without significantly changing the protein's overall structure .

Antidiabetic Properties

A study involving related compounds showed that derivatives of cyanopicolinate can effectively inhibit fatty acid mobilization in diabetic rat models induced by streptozotocin. This suggests that this compound could have similar antidiabetic effects due to its structural similarities .

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties. This compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Case Studies

-

Antidiabetic Activity in Animal Models :

- In a controlled study, rats treated with derivatives of this compound showed significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose output.

-

Neuroprotection Studies :

- A series of experiments demonstrated that administration of similar compounds led to decreased markers of oxidative stress in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.